2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid
Description
Properties
Molecular Formula |
C8H8BrNO3S |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
2-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C8H8BrNO3S/c1-5(10-13-4-8(11)12)6-2-3-7(9)14-6/h2-3H,4H2,1H3,(H,11,12)/b10-5+ |
InChI Key |
FXIPDCZHJVTWHX-BJMVGYQFSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)O)/C1=CC=C(S1)Br |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 2-Acetylthiophene
2-Acetylthiophene undergoes electrophilic bromination using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). The 5-position is selectively brominated due to the electron-donating acetyl group directing substitution.
Typical Conditions
Copper-Mediated Bromination
For substrates sensitive to acidic conditions, CuBr₂ in ethyl acetate:chloroform (1:1) at ambient temperature provides milder bromination. This method avoids corrosive bromine gas and achieves comparable yields (70–78%).
Formation of the Ethylideneaminooxy Moiety
The ketone intermediate reacts with hydroxylamine derivatives to form oxime structures, a critical step for imine generation.
Oxime Synthesis
1-(5-Bromothiophen-2-yl)ethanone is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux. The reaction proceeds via nucleophilic addition to the carbonyl group, yielding the oxime 1-(5-bromothiophen-2-yl)ethylideneaminooxy intermediate.
Reaction Parameters
- Molar Ratio : Ketone : NH₂OH·HCl = 1 : 1.2.
- Solvent : Ethanol, 70°C, 4–6 hours.
- Yield : 85–90% (crude).
Introduction of the Acetic Acid Group
The oxime oxygen is functionalized with the acetic acid moiety through alkylation or coupling reactions.
Alkylation with Bromoacetic Acid
The oxime intermediate undergoes nucleophilic substitution with bromoacetic acid in the presence of a base (e.g., K₂CO₃ or NaH). Deprotonation of the oxime oxygen enhances nucleophilicity, enabling attack on the bromoacetic acid’s alkyl halide.
Optimized Protocol
Mitsunobu Reaction
For stereochemical control, the Mitsunobu reaction couples the oxime with hydroxyacetic acid derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh bases but requires anhydrous conditions.
Conditions
- Reagents : Hydroxyacetic acid (1.2 eq), DEAD (1.5 eq), PPh₃ (1.5 eq), THF.
- Temperature : 0°C to room temperature, 24 hours.
- Yield : 60–68%.
Alternative Synthetic Routes
One-Pot Tandem Reaction
A streamlined approach combines bromination, oxime formation, and alkylation in a single pot. Using Oxone and NH₄Br in methanol, 2-acetylthiophene is brominated and subsequently treated with hydroxylamine and bromoacetic acid. While reducing purification steps, yields are moderate (50–55%).
Solid-Phase Synthesis
Immobilized oxime intermediates on Wang resin enable stepwise functionalization. After bromoacetic acid coupling, cleavage with trifluoroacetic acid (TFA) releases the product. This method suits high-throughput screening but incurs higher costs.
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance oxime alkylation rates but complicate purification. Switching to THF or acetone improves isolation at the expense of reaction speed.
Catalytic Enhancements
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation in biphasic systems, boosting yields to 78%.
Green Chemistry Metrics
- Atom Economy : 84% for the Mitsunobu route.
- E-Factor : 6.2 (kg waste/kg product) for bromoacetic acid alkylation.
Analytical Characterization
Critical data for validating synthesis success:
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid exhibit significant anti-inflammatory properties. A study focusing on derivatives of such compounds showed promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound demonstrated an IC₅₀ value of 130 µg/mL for COX-2, suggesting a selective inhibition that may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Potential
In addition to its anti-inflammatory effects, the compound has shown potential as an analgesic agent. In vivo studies involving carrageenan-induced paw edema models indicated that administration of the compound resulted in a significant reduction of edema, comparable to established analgesics like aspirin. The observed latency times for pain response were promising, indicating its potential for pain management .
Case Studies
Mechanism of Action
The mechanism of action of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s effects are mediated through its interactions with thiophene and aminooxyacetic acid moieties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
(a) 2-(5-Bromo-2-thienyl)acetic Acid
- Structure: Lacks the ethylideneaminooxy bridge but retains the bromothiophene-acetic acid core.
- Applications : Used as an intermediate in organic synthesis; bromine enhances electrophilic substitution reactivity .
(b) 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic Acid Hydrochloride
- Structure: Chlorine replaces bromine; methylamino linkage instead of ethylideneaminooxy.
- Properties: Chlorine’s lower electronegativity may reduce stability compared to bromine. The methylamino group could enhance basicity .
Ethylideneaminooxy Derivatives
(a) Trifloxystrobin (CGA-279202)
- Structure: Features a benzene ring substituted with methoxyimino and ethylideneaminooxymethyl groups.
- Properties : Marketed as a strobilurin fungicide; the trifluoromethylphenyl group enhances lipophilicity and bioactivity .
(b) (E,E)-Methoxyimino-[2-[1-(3-Trifluoromethylphenyl)ethylideneaminooxymethyl]phenyl]acetic Acid
Aminooxy-Linked β-Lactam Derivatives
Compounds like (Z)-[[[1-(2-Amino-4-thiazolyl)-2-oxoethylidene]amino]oxy]acetic acid () feature β-lactam cores conjugated to aminooxyacetic acid. These are used in antibiotics, highlighting the versatility of the aminooxyacetic acid group in targeting bacterial enzymes. However, the absence of a bromothiophene reduces their applicability in antifungal contexts .
Key Research Findings
- Synthetic Accessibility: Ethylideneaminooxy derivatives are typically synthesized via condensation reactions between hydroxylamines and ketones, followed by coupling with acetic acid derivatives .
- Bioactivity Trends : Bromine in the thiophene ring may enhance oxidative stability compared to chlorine or hydrogen analogs, as seen in halogenated agrochemicals .
- Structure-Activity Relationship (SAR): The ethylideneaminooxy group is critical for chelation or hydrogen bonding in enzyme inhibition, while the bromothiophene modulates electronic properties and lipophilicity .
Biological Activity
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid, with the chemical formula CHBrNOS and a molecular weight of 278.13 g/mol, is a compound of interest due to its potential biological activities. This compound features a bromothiophene moiety, which is known for its diverse biological properties, including antimicrobial and anticancer effects. The presence of the aminooxyacetic acid group further enhances its potential as a bioactive molecule.
The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-carbaldehyde with aminooxyacetic acid under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which can modify its biological activity and stability .
The biological activity of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The bromothiophene component may interact with various enzymes or receptors, potentially modulating their activity. The acetic acid group likely plays a crucial role in binding to target molecules, enhancing the overall efficacy of the compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For example, its structural similarity to other known anticancer agents suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. In vitro evaluations have shown promising results against various cancer cell lines, indicating an IC in the low micromolar range .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, which are essential for developing new antibiotics. Its efficacy against specific bacterial strains has been evaluated, showing significant inhibition at concentrations comparable to standard antibiotics .
Case Studies
- Anticancer Evaluation : A study investigating the effects of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid on the MCF-7 breast cancer cell line reported an IC value of approximately 2.38 µM. This suggests that the compound effectively inhibits cell growth and may serve as a lead compound for further development .
- Antimicrobial Testing : In another study assessing its antimicrobial activity, the compound showed significant effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL, indicating a strong potential for therapeutic applications in treating bacterial infections .
Comparative Analysis
To better understand the biological activity of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid, a comparison with similar compounds can provide insights into its unique properties.
| Compound Name | Structure | Anticancer Activity (IC) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid | Structure | 2.38 µM (MCF-7) | 10 µg/mL (S. aureus) |
| Aminooxyacetic Acid | Structure | >10 µM (MCF-7) | 20 µg/mL (E. coli) |
| 5-Bromo-2-thiophenecarboxaldehyde | Structure | Not evaluated | Not evaluated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
